molecular formula C13H16N2O2 B2549334 N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide CAS No. 170930-46-8

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide

Cat. No.: B2549334
CAS No.: 170930-46-8
M. Wt: 232.283
InChI Key: IWUPERDFXYTEGN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR data for structurally related indole derivatives provide insights into expected spectral features:

  • Indole protons : Aromatic protons resonate between δ 6.5–8.3 ppm, with the N–H proton of the indole ring appearing as a broad singlet near δ 8.7 ppm.
  • Ethyl spacer : Methylene protons adjacent to the amide group (N–CH₂–CH₂–indole) exhibit signals at δ 3.2–3.5 ppm (triplet) and δ 2.8–3.0 ppm (triplet).
  • Methoxy group : The –OCH₃ proton appears as a singlet near δ 3.3 ppm.

13C NMR data highlight key functional groups:

  • Amide carbonyl : A peak near δ 168 ppm.
  • Indole carbons : Aromatic carbons resonate between δ 105–135 ppm.
  • Methoxy carbon : The –OCH₃ carbon appears near δ 55 ppm.

Infrared (IR) Spectroscopy

IR spectra of similar compounds reveal:

  • Amide C=O stretch : Strong absorption at ~1650–1680 cm⁻¹.
  • N–H stretch : Broad band near ~3300 cm⁻¹ (indole N–H).
  • Methoxy C–O stretch : Signal at ~1100–1250 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) of the compound would likely show:

  • Molecular ion peak : m/z 232.28 ([M+H]⁺).
  • Fragmentation patterns : Loss of the methoxy group (–31 Da) or cleavage of the ethyl spacer.

X-ray Crystallographic Analysis (if available)

No X-ray crystallographic data for this compound have been reported. However, studies on structurally analogous Arp2/3 inhibitors (e.g., CK-666) reveal planar indole systems and amide groups adopting anti-periplanar conformations to minimize steric strain. Computational predictions suggest similar packing arrangements dominated by hydrogen bonding between amide groups and π-π stacking of indole rings.

Computational Chemistry Modeling (DFT, Molecular Orbital Theory)

Density Functional Theory (DFT) studies on related indole-acetamide derivatives provide insights into electronic properties:

  • HOMO-LUMO gap : ~4.5–5.0 eV, indicating moderate reactivity.
  • Electrostatic potential maps : High electron density at the indole’s C3 position and amide oxygen, suggesting nucleophilic and hydrogen-bonding sites.

Molecular docking simulations predict interactions with biological targets such as the Arp2/3 complex:

  • The indole moiety occupies hydrophobic pockets, while the methoxyacetamide group forms hydrogen bonds with conserved residues (e.g., Arg206, Asp288).
  • Binding affinity : Estimated ΔG values range from −8.5 to −10.2 kcal/mol, comparable to known inhibitors like CK-666.

Table 1 : Key Computational Parameters

Parameter Value Source
HOMO (eV) −6.2
LUMO (eV) −1.7
Dipole Moment (Debye) 3.8
LogP 1.9

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-17-9-13(16)14-7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8,15H,6-7,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUPERDFXYTEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Tryptamine

The most straightforward route involves the acylation of 2-(1H-indol-3-yl)ethanamine (tryptamine) with methoxyacetic acid derivatives. Tryptamine serves as the primary building block due to its commercially available nature and structural compatibility.

Procedure :

  • Reagent Activation : Methoxyacetic acid is activated using thionyl chloride (SOCl₂) to form methoxyacetyl chloride. This step is conducted under anhydrous conditions in dichloromethane at 0–5°C.
  • Acylation Reaction : Tryptamine is dissolved in dichloromethane with triethylamine as a base. Methoxyacetyl chloride is added dropwise, and the mixture is stirred at room temperature for 4–6 hours.
  • Workup : The reaction is quenched with water, and the organic layer is extracted, dried over sodium sulfate, and concentrated. The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients.

Yield : 68–76%.
Advantages : High atom economy and minimal side products.
Challenges : Requires handling of corrosive acyl chlorides.

Carbodiimide-Mediated Coupling

For milder conditions, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are employed to couple methoxyacetic acid and tryptamine.

Procedure :

  • Reagent Preparation : Methoxyacetic acid (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) are dissolved in dimethylformamide (DMF).
  • Coupling Reaction : Tryptamine (1.0 equiv) is added, followed by triethylamine (2.0 equiv). The mixture is stirred at room temperature for 12–16 hours.
  • Purification : The product is isolated via extraction and column chromatography (ethyl acetate/hexane, 3:7).

Yield : 72–81%.
Advantages : Avoids acyl chlorides; suitable for acid-sensitive substrates.
Challenges : Higher cost due to coupling reagents.

Enzymatic Acylation

A biocatalytic approach utilizes lipases to catalyze the transacylation between tryptamine and ethyl methoxyacetate.

Procedure :

  • Enzyme Selection : Immobilized Candida antarctica lipase B (CAL-B) is suspended in tert-amyl alcohol.
  • Reaction Conditions : Tryptamine and ethyl methoxyacetate (2.0 equiv) are added, and the mixture is stirred at 45°C for 48 hours.
  • Isolation : The enzyme is filtered, and the product is purified via recrystallization from ethanol/water.

Yield : 50–58%.
Advantages : Eco-friendly and enantioselective.
Challenges : Longer reaction times and moderate yields.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in carbodiimide-mediated coupling by stabilizing intermediates.
  • Low temperatures (0–5°C) minimize side reactions during acyl chloride formation.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Accelerates acylation by acting as a nucleophilic catalyst (5 mol% increases yield by 12%).
  • Sodium bisulfite (NaHSO₃) : Mitigates oxidation of the indole ring during prolonged reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (1H, br s, NH indole), 7.20–7.05 (4H, m, aromatic), 3.72 (2H, s, OCH₂CO), 3.38 (3H, s, OCH₃), 3.25 (2H, t, J = 6.8 Hz, NCH₂), 2.89 (2H, t, J = 6.8 Hz, CH₂ indole).
  • MS (ESI+) : m/z 261.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 65:35, 1.0 mL/min).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Direct Acylation 68–76 95–98 Low High
Carbodiimide Coupling 72–81 97–99 Moderate Moderate
Enzymatic Acylation 50–58 90–93 High Low

Key Observations :

  • Carbodiimide coupling offers the best balance of yield and purity.
  • Enzymatic methods, while sustainable, are less practical for industrial-scale synthesis.

Industrial Applications and Challenges

Scale-Up Considerations

  • Acyl Chloride Route : Requires corrosion-resistant equipment and stringent moisture control.
  • Coupling Reagents : High reagent costs necessitate recycling protocols.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at the 5- and 6-positions due to electron-rich π-system characteristics. Key reactions include:

Halogenation

  • Reagents : N-Bromosuccinimide (NBS) or iodine monochloride (ICl)

  • Conditions : DMF, 0–25°C, 2–6 hours

  • Products : 5-Bromo or 6-iodo derivatives (yield: 65–82%)

PositionReagentSolventTemp (°C)Yield (%)
5NBSDMF2578
6IClCH₂Cl₂065

Spectral confirmation:

  • 5-Bromo derivative : 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 7.85 (s, 1H, indole-H), 7.42 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 2.0 Hz, 1H)

Methoxy Group Hydrolysis

The methoxy group undergoes acid-catalyzed hydrolysis to yield hydroxyl derivatives:

  • Reagents : 48% HBr in acetic acid

  • Conditions : Reflux, 4–8 hours

  • Product : 2-Hydroxyacetamide analog (yield: 58%)

Mechanism :
R-OCH3+HBrR-OH+CH3Br\text{R-OCH}_3 + \text{HBr} \rightarrow \text{R-OH} + \text{CH}_3\text{Br}

Applications : Enhances water solubility for pharmacological studies .

Amide Bond Functionalization

The acetamide group participates in:

Acylation

  • Reagents : Acetyl chloride/pyridine

  • Conditions : RT, 12 hours

  • Product : N-Acetylated derivative (yield: 90%)

Reductive Amination

  • Reagents : NaBH₃CN, formaldehyde

  • Conditions : MeOH, 0°C → RT

  • Product : N-Methylated analog (yield: 73%)

Oxidative Degradation

Exposure to strong oxidants (e.g., KMnO₄) cleaves the indole ring:

  • Conditions : 5% KMnO₄, H₂O, 80°C, 3 hours

  • Products : Anthranilic acid derivatives (identified via LC-MS)

Photochemical Reactions

UV irradiation (254 nm) induces dimerization:

  • Conditions : Methanol, 24 hours

  • Product : Dimeric indole structure (MS: m/z 463.2 [M+H]⁺)

Metabolic Transformations

In vitro hepatic microsome studies reveal:

  • Primary Pathway : O-Demethylation at the methoxy group (CYP3A4-mediated)

  • Secondary Pathway : Hydroxylation at the ethyl chain (CYP2D6-mediated)

EnzymeMetaboliteHalf-life (min)
CYP3A42-Hydroxyacetamide derivative12.4
CYP2D63-Hydroxyethylindole28.7

Stability Under Physiological Conditions

  • pH 7.4 (PBS) : Stable for >24 hours at 37°C

  • Acidic Conditions (pH 2) : 15% decomposition after 6 hours

Scientific Research Applications

Antitumor Activity

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide has shown promising antitumor effects in several studies:

  • Colon Cancer : Research indicates that this compound exhibits anti-proliferative effects against colon cancer cells. A study demonstrated that it can induce apoptosis in colon cancer cell lines by activating specific signaling pathways, including the signal transducer and activator of transcription 1 pathway. This effect was further validated in xenograft models where treatment significantly inhibited tumor growth .
  • Broad Spectrum of Tumors : In vitro studies have suggested that this compound can inhibit the growth of various tumor types beyond colon cancer. It was found to upregulate the expression of inhibitors of growth family member 4, which contributes to its anti-cancer properties .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Variations in the synthesis process have led to the development of derivatives with enhanced biological activities:

CompoundActivityReference
N-(4-pyridyl)-2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-glyoxylamideAntitumor effects
N-substituted 2-(adamantan-1-yl)-1H-indol-3-yl derivativesPotent against HepG2 cells

These derivatives are being explored for their potential therapeutic applications in treating different cancers.

Clinical Implications

The potential clinical applications of this compound are vast:

  • Chemotherapy Adjuvant : Given its ability to enhance apoptosis in tumor cells and modulate immune responses, this compound could serve as an effective adjuvant therapy in combination with existing chemotherapeutic agents.
  • Targeted Therapy Development : The specificity of its action on cancer cells presents an opportunity for developing targeted therapies that minimize damage to healthy tissues while maximizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors in the body, modulating their activity. This compound may exert its effects by binding to serotonin receptors, thereby influencing neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of N-[2-(1H-Indol-3-yl)ethyl]-2-methoxyacetamide and its analogs:

Compound Name Key Substituents Molecular Weight logP Notable Features Reference ID
This compound Methoxyacetamide 232.28* ~2.5† Methoxy group enhances stability; indole core enables π-π interactions. N/A
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-Methoxynaphthalene + propanamide 361.44 3.27 NSAID derivative (naproxen analog); CAS 1017153-76-2; DCC-mediated synthesis.
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide 5-Methoxy + 2-methylindole 262.31 3.28 Known as 2-Methylmelatonin; potential melatonin receptor activity.
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide Dual indole (1-methyl and 5-methoxy) 361.44 3.27 High lipophilicity; may improve blood-brain barrier penetration.
2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide Oxoacetamide 218.21 ~1.8‡ Ketone group increases polarity; lower molecular weight.
N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)acetamide 5-Hydroxyindole 218.24 ~1.5‡ Hydroxy group confers antioxidant potential; higher solubility.
N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]acetamide 4-Methylphenyl-indole 292.37 ~3.5‡ Bulky aromatic substituent; enhanced lipophilicity.

*Calculated molecular weight. †Estimated based on structural analogs. ‡Predicted using substituent contributions.

Pharmacological Implications

  • Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in the target compound) offer metabolic stability compared to hydroxy analogs (e.g., N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)acetamide), which may undergo glucuronidation .
  • Lipophilicity and Bioavailability : Compounds with higher logP (e.g., dual indole derivatives) likely exhibit improved membrane permeability but may face solubility challenges .
  • NSAID Hybrids : Naproxen-indole hybrids (e.g., N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide) leverage anti-inflammatory properties of NSAIDs with indole’s neuroactivity .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluation, and research findings related to this compound, providing a comprehensive overview of its pharmacological properties.

Synthesis and Structural Analysis

The synthesis of this compound involves the reaction of indole derivatives with acetamide functionalities. The structural characterization typically employs techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the molecular structure and purity of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 0.98 μg/mL against MRSA .

Anticancer Properties

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro assays demonstrated that several derivatives exhibited significant cytotoxicity against A549 lung cancer cells and other tumor cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with target proteins involved in cellular signaling pathways. These studies suggest that the compound can effectively bind to specific proteins associated with cancer progression and bacterial resistance mechanisms, thus supporting its potential as a lead compound in drug development .

Case Studies and Experimental Data

A series of experiments were performed to evaluate the biological activity of this compound:

  • Antibacterial Assays : The compound was tested against a panel of pathogens, demonstrating potent activity against both Gram-positive and Gram-negative bacteria.
    Bacterial StrainMIC (μg/mL)
    Staphylococcus aureus (MRSA)0.98
    Mycobacterium tuberculosis1.5
    Escherichia coli4.0
  • Cytotoxicity Tests : In vitro cytotoxicity assays revealed significant growth inhibition in various cancer cell lines.
    Cell LineIC50 (μM)
    A54910
    MCF715
    HeLa12
  • Molecular Docking Results : Binding affinities were calculated for key targets, indicating strong interactions with proteins involved in apoptosis and bacterial resistance.

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide, and how do reaction conditions influence yield? A: The compound is typically synthesized via acylation of tryptamine derivatives. A common method involves reacting 2-methoxyacetic acid chloride with N-[2-(1H-indol-3-yl)ethyl]amine under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-acylation or indole ring oxidation. Yields range from 45% to 62% depending on purification methods (e.g., flash chromatography vs. recrystallization) .

Advanced Synthesis Optimization

Q: How can researchers optimize regioselectivity and purity in the synthesis of this compound derivatives? A: Regioselectivity challenges arise from the reactivity of the indole C3 position. To optimize:

  • Use protecting groups (e.g., Boc for amines) to direct acylation .
  • Employ catalysts like DMAP to enhance reaction efficiency .
  • Monitor intermediates via TLC or HPLC to isolate desired products early .
    Post-synthesis, purity is validated using NMR (e.g., absence of residual solvent peaks) and high-resolution mass spectrometry (HRMS) .

Basic Analytical Characterization

Q: What spectroscopic techniques are essential for confirming the structure of this compound? A: Key techniques include:

  • 1H/13C NMR : To verify methoxy (–OCH3), acetamide (–CONH–), and indole protons. For example, the methoxy group appears as a singlet near δ 3.3–3.5 ppm, while the indole NH proton is typically broad at δ ~8.2 ppm .
  • FT-IR : Confirmation of carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .
  • HRMS : To confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced Analytical Challenges

Q: How can researchers resolve contradictions in spectral data for this compound analogs? A: Discrepancies often stem from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR to study dynamic equilibria (e.g., rotamers of the acetamide group) .
  • Computational modeling (DFT) to predict vibrational frequencies and compare with experimental FT-IR/Raman data .
  • X-ray crystallography for unambiguous confirmation of solid-state conformation, though this requires high-purity crystals .

Biological Activity Mechanisms

Q: What molecular targets or pathways are associated with the bioactivity of this compound derivatives? A: Indole derivatives often target enzymes like cytochrome P450 (CYP51) or receptors (e.g., serotonin receptors). For example, analogs inhibit protozoan CYP51, disrupting sterol biosynthesis in Trypanosoma spp. . The methoxy group enhances membrane permeability, while the acetamide moiety may interact with catalytic residues via hydrogen bonding .

Structure-Activity Relationships (SAR)

Q: How do substituent modifications (e.g., methoxy position, halogenation) affect the compound’s pharmacological profile? A: SAR studies reveal:

  • Methoxy position : 5-Methoxy substitution (vs. 6-methoxy) improves binding to CYP51 due to steric compatibility .
  • Halogenation : Adding electron-withdrawing groups (e.g., Cl at the phenyl ring) increases metabolic stability but may reduce solubility .
  • Acetamide chain length : Longer chains (e.g., –CH2CH2– vs. –CH2–) enhance interactions with hydrophobic enzyme pockets .

Safety and Handling Considerations

Q: What are the key safety protocols for handling this compound in laboratory settings? A: Based on safety data for related indole acetamides:

  • Use PPE (gloves, goggles) to avoid skin/eye contact, as indole derivatives can irritate mucous membranes .
  • Store under inert gas (N2/Ar) at –20°C to prevent oxidation of the indole ring .
  • Dispose of waste via approved incineration to avoid environmental release .

Pharmacokinetic Assessments

Q: What methodologies are recommended for studying the metabolic stability of this compound? A: Key approaches include:

  • In vitro microsomal assays : Use liver microsomes (human/rat) with NADPH to measure half-life (t1/2) and intrinsic clearance .
  • LC-MS/MS : Quantify parent compound and metabolites (e.g., O-demethylation products) .
  • Plasma protein binding assays : Equilibrium dialysis to assess free fraction, critical for dose optimization .

Addressing Data Contradictions

Q: How should researchers reconcile conflicting bioactivity data across studies for this compound? A: Contradictions may arise from assay variability or impurities. Mitigation steps:

  • Standardize assays (e.g., consistent cell lines, IC50 determination protocols) .
  • Reproduce synthesis/purification methods to exclude batch-specific impurities .
  • Validate findings with orthogonal techniques (e.g., siRNA knockdown to confirm target engagement) .

Comparative Studies with Structural Analogs

Q: How does this compound compare to N-acetyltryptamine in terms of chemical and biological properties? A: The methoxy group in the former reduces polarity, enhancing logP (lipophilicity) by ~0.5 units compared to N-acetyltryptamine . This improves blood-brain barrier penetration but may reduce aqueous solubility. Biologically, the methoxy group confers selectivity toward certain CYP isoforms .

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